1-[2-(Ethylsulfanyl)phenyl]propan-2-one
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Overview
Description
1-[2-(Ethylsulfanyl)phenyl]propan-2-one is an organic compound with the molecular formula C11H14OS. It is also known by its IUPAC name, 1-(2-(ethylthio)phenyl)propan-2-one. This compound is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile small molecule scaffold used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one typically involves the reaction of 2-bromo-1-(ethylthio)benzene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylsulfanyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Potassium carbonate, acetone, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropan-2-one derivatives.
Scientific Research Applications
1-[2-(Ethylsulfanyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one involves its interaction with various molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-[2-(Ethylsulfanyl)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)phenyl]propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[2-(Phenylsulfanyl)phenyl]propan-2-one: Contains a phenylsulfanyl group, leading to different chemical and biological properties.
1-[2-(Isopropylsulfanyl)phenyl]propan-2-one: Features an isopropylsulfanyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-ethylsulfanylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQOTSCNOPKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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